molecular formula C19H18N2O3 B5656185 5-(2'-methoxybiphenyl-3-yl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole

5-(2'-methoxybiphenyl-3-yl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole

Cat. No. B5656185
M. Wt: 322.4 g/mol
InChI Key: OICHWRRBAKFFLV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-(2'-methoxybiphenyl-3-yl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole derivatives involves multiple steps, starting from basic organic building blocks to the formation of the oxadiazole ring. The process typically involves cyclization reactions, often starting from carboxylic acids or hydrazides, and utilizing reagents like hydrazine hydrate for the formation of the oxadiazole core. A specific method for synthesizing similar oxadiazole derivatives is reported by Wu et al. (2000), who describe the preparation from cyanohydrin benzoates or acetates through treatment with hydroxylamine in methanol (Wu et al., 2000).

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is characterized by X-ray diffraction analysis, which provides detailed information about the spatial arrangement of atoms within the molecule. Jiang et al. (2012) conducted a study on the X-ray crystal structure of novel oxadiazole derivatives, which could serve as a reference for understanding the structural aspects of 5-(2'-methoxybiphenyl-3-yl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole (Jiang et al., 2012).

Chemical Reactions and Properties

Oxadiazole derivatives participate in a variety of chemical reactions, showcasing their reactivity and potential for further functionalization. The synthesis and reactions of these compounds often involve nucleophilic substitutions, cyclization, and condensation reactions. The specific chemical reactions and properties would depend on the substituents present on the oxadiazole ring and the surrounding functional groups.

Physical Properties Analysis

The physical properties of oxadiazole derivatives, such as solubility, melting point, and optical properties, are influenced by their molecular structure. For example, the absorption and fluorescence spectral characteristics of oxadiazole compounds can vary significantly based on the substituents present, as discussed by Jiang et al. (2012) in their investigation of the optical properties of oxadiazole derivatives (Jiang et al., 2012).

properties

IUPAC Name

5-[3-(2-methoxyphenyl)phenyl]-3-(oxolan-3-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-22-17-8-3-2-7-16(17)13-5-4-6-14(11-13)19-20-18(21-24-19)15-9-10-23-12-15/h2-8,11,15H,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OICHWRRBAKFFLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC(=CC=C2)C3=NC(=NO3)C4CCOC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2'-Methoxybiphenyl-3-yl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole

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